(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester
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Overview
Description
Fluvastatin methyl ester is a derivative of fluvastatin, a synthetic compound belonging to the statin class of drugs. Statins are widely used to lower cholesterol levels and reduce the risk of cardiovascular diseases by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . Fluvastatin methyl ester is primarily used in research and analytical applications.
Preparation Methods
Fluvastatin methyl ester can be synthesized through various chemical routes. One common method involves the esterification of fluvastatin with methanol in the presence of an acid catalyst . The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
Fluvastatin methyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like sulfuric acid, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include fluvastatin, its acid form, and various substituted derivatives .
Scientific Research Applications
Fluvastatin methyl ester has a wide range of scientific research applications:
Mechanism of Action
Fluvastatin methyl ester exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is responsible for converting HMG-CoA to mevalonate, a key intermediate in cholesterol biosynthesis . By blocking this enzyme, fluvastatin methyl ester reduces the production of cholesterol in the liver, leading to lower levels of circulating cholesterol. This mechanism is similar to other statins, but fluvastatin methyl ester is unique in its specific molecular interactions and binding affinity with the enzyme .
Comparison with Similar Compounds
Fluvastatin methyl ester is part of the statin family, which includes other compounds such as:
- Atorvastatin
- Simvastatin
- Rosuvastatin
- Lovastatin
- Pravastatin
While all statins share a common mechanism of action by inhibiting HMG-CoA reductase, they differ in their chemical structures, pharmacokinetic profiles, and potency . Fluvastatin methyl ester is unique due to its specific molecular structure, which influences its binding affinity and selectivity for the enzyme . This uniqueness makes it a valuable compound for research and analytical applications.
Properties
Molecular Formula |
C25H28FNO4 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
methyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H28FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,19-20,28-29H,14-15H2,1-3H3/b13-12+/t19-,20-/m1/s1 |
InChI Key |
BOCZYIUKFAQNLG-OKLSWEBGSA-N |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)OC)O)O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC)O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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